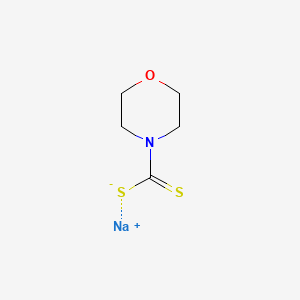

Sodium morpholine-4-carbodithioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

873-58-5 |

|---|---|

Molecular Formula |

C5H9NNaOS2 |

Molecular Weight |

186.3 g/mol |

IUPAC Name |

sodium;morpholine-4-carbodithioate |

InChI |

InChI=1S/C5H9NOS2.Na/c8-5(9)6-1-3-7-4-2-6;/h1-4H2,(H,8,9); |

InChI Key |

ARLNBWVMAGSZDB-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=S)[S-].[Na+] |

Canonical SMILES |

C1COCCN1C(=S)S.[Na] |

Other CAS No. |

873-58-5 |

Pictograms |

Corrosive; Irritant |

Related CAS |

3581-30-4 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Crystal structure analysis of Sodium morpholine-4-carbodithioate.

A Comprehensive Technical Guide to the Crystal Structure Analysis of Sodium Morpholine-4-carbodithioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure analysis of this compound. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the methodologies and insights derived from the structural elucidation of this compound. The guide covers the synthesis of the title compound, the principles and practical aspects of single-crystal X-ray diffraction, a detailed analysis of the molecular and supramolecular structure, and the complementary role of spectroscopic techniques. By integrating theoretical principles with practical considerations, this document aims to serve as a valuable resource for those engaged in the study of dithiocarbamates and their potential applications.

Introduction: The Significance of Dithiocarbamates and Structural Analysis

Dithiocarbamates (R₂NCS₂⁻) are a versatile class of sulfur-containing ligands known for their strong metal-chelating properties.[1] Their ability to form stable complexes with a wide range of transition metals has led to their investigation in diverse fields, including materials science, catalysis, and medicine.[2][3] Morpholine, a heterocyclic compound incorporating both an amine and an ether functional group, is a valuable building block in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities.[4][5] The combination of the dithiocarbamate moiety with the morpholine scaffold in this compound results in a molecule of significant interest for coordination chemistry and potential pharmaceutical applications.

A definitive understanding of a molecule's three-dimensional structure is paramount for elucidating its chemical behavior and biological activity. Single-crystal X-ray diffraction stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. This guide will walk through the process of analyzing the crystal structure of this compound, from synthesis to the final structural interpretation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding a crystal structure begins with the synthesis of high-quality single crystals. The synthesis of this compound is typically achieved through the reaction of morpholine with carbon disulfide in the presence of a sodium hydroxide solution.[6][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of sodium hydroxide is prepared in ethanol or an ethanol-water mixture and cooled in an ice bath.

-

Addition of Morpholine: Morpholine is added to the cooled sodium hydroxide solution with stirring.

-

Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the cold, stirring solution. The reaction is exothermic and maintaining a low temperature is crucial to prevent the formation of byproducts.

-

Precipitation: Upon the addition of carbon disulfide, a precipitate of this compound forms.

-

Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the compound in an appropriate solvent, such as a mixture of dimethyl sulfoxide (DMSO) and water at room temperature.[1]

Expertise & Experience: The Rationale Behind the Method

The choice of a biphasic or alcoholic solvent system is critical for controlling the reaction rate and facilitating the precipitation of the sodium salt. The slow addition of carbon disulfide at low temperatures is a standard practice in dithiocarbamate synthesis to manage the exothermicity of the reaction and ensure the formation of a pure product. The crystallization method of slow evaporation is favored for its simplicity and effectiveness in yielding well-defined single crystals, which are essential for high-quality diffraction data.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal lattice. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Methodology in Detail

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The data is collected as a series of diffraction spots, with their positions and intensities recorded by a detector.[1]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This step yields a set of unique reflection intensities.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map provides a preliminary model of the atomic arrangement.

-

Structure Refinement: The initial model is refined by adjusting atomic positions and displacement parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.

-

Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters, such as bond lengths and angles, are then analyzed.

Crystal and Molecular Structure of this compound

The crystal structure of this compound reveals a polymeric network. The asymmetric unit contains two crystallographically independent sodium cations, two morpholine-4-carbodithioate anions, and three water molecules.[6]

Key Crystallographic Data

| Parameter | Value[6] |

| Chemical Formula | C₅H₁₂NNaO₃S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 28.8222(3) |

| b (Å) | 5.6782(3) |

| c (Å) | 12.3810(9) |

| β (°) | 102.074(2) |

| Volume (ų) | 1987.43(17) |

| Z | 8 |

Molecular Structure

Caption: Molecular Structure of the Morpholine-4-carbodithioate Anion.

The morpholine ring adopts a chair conformation, which is the most stable conformation for six-membered heterocyclic rings.[8][9] The dithiocarbamate group is essentially planar.

Selected Bond Lengths and Angles

| Bond | Length (Å)[6] | Angle | Value (°)[6] |

| C-S(1) | 1.72 | S(1)-C-S(2) | 120.5 |

| C-S(2) | 1.71 | S(1)-C-N | 119.8 |

| C-N | 1.33 | S(2)-C-N | 119.7 |

Trustworthiness: A Self-Validating System

The observed bond lengths within the dithiocarbamate moiety are intermediate between those of a C-S single bond and a C=S double bond. This delocalization of π-electron density across the S-C-S fragment is a characteristic feature of dithiocarbamates and is a key indicator of the validity of the structural model. The planarity of the dithiocarbamate group further supports this electronic delocalization.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, the sodium cations are coordinated by the sulfur atoms of the dithiocarbamate groups and the oxygen atoms of the water molecules, forming a complex coordination polymer. Hydrogen bonding interactions involving the water molecules play a crucial role in stabilizing the crystal packing. The morpholine rings of adjacent chains are oriented in such a way that the oxygen-containing sides face each other.[6]

Spectroscopic Characterization: A Complementary Perspective

Spectroscopic techniques provide valuable information that corroborates and complements the findings from X-ray crystallography.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Assignment[6] |

| ~1414 | C-N stretching (thioureide band) |

| ~1108 | C=S stretching |

| ~972 | C-S stretching |

The position of the C-N stretching vibration (thioureide band) is particularly informative. Its frequency, intermediate between that of a C-N single bond and a C=N double bond, provides further evidence for the delocalization of electron density within the dithiocarbamate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.

-

¹H NMR: The spectrum typically shows two triplets corresponding to the methylene protons adjacent to the nitrogen and oxygen atoms of the morpholine ring.[6]

-

¹³C NMR: The most downfield signal in the ¹³C NMR spectrum is assigned to the carbon atom of the dithiocarbamate group (NCS₂), which is significantly deshielded due to the attachment of the electronegative nitrogen and sulfur atoms.[6][7]

Conclusion and Future Directions

The crystal structure analysis of this compound provides a detailed and unambiguous picture of its solid-state architecture. The study reveals a polymeric structure held together by coordination bonds and hydrogen bonding interactions. The structural and spectroscopic data consistently point to significant electron delocalization within the dithiocarbamate fragment.

This fundamental structural understanding is crucial for the rational design of novel metal complexes with potential applications in areas such as drug development, where the morpholine moiety can impart favorable pharmacokinetic properties, and in materials science, where dithiocarbamates are used as precursors for metal sulfide nanoparticles.[10] Future work could involve the synthesis and structural characterization of transition metal complexes of morpholine-4-carbodithioate to explore their coordination chemistry and evaluate their biological and material properties.

References

-

Ajibade, P. A., & Oluwatobi, F. (2016). Group 12 dithiocarbamate complexes: Synthesis, characterization, and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles. Journal of Coordination Chemistry, 69(11-13), 1846-1861. [Link]

-

Bobinihi, B. F., Onwudiwe, D. C., & Hosten, E. C. (2021). Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes. Arabian Journal of Chemistry, 14(7), 103215. [Link]

-

Tiekink, E. R. T. (2021). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. Inorganics, 9(8), 60. [Link]

-

Rowbottom, J. F., & Wilkinson, G. (1971). X-Ray crystal structure of diethyldithiocarbamate complexes of rhenium(V) with oxo- and nitrido-ligands. Journal of the Chemical Society D: Chemical Communications, (14), 827-828. [Link]

-

Onwudiwe, D. C., & Ajibade, P. A. (2021). Single and mixed dithiocarbamato metal(III) complexes (Co, Rh, and Ir): Crystal and molecular structure description and interplay. Journal of Molecular Structure, 1244, 130925. [Link]

-

Solomane, N., Hosten, E. C., & Ajibade, P. A. (2019). Crystal structure of this compound, (C₅H₁₂NNaO₃S₂). Zeitschrift für Kristallographie - New Crystal Structures, 234(3), 607-608. [Link]

-

Mafud, A. C., & Gambardella, M. T. P. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2008. [Link]

-

Khan, N., Ali, S., & Shahzadi, S. (2021). Supramolecular architecture of sodium heterocyclic dithiocarbamate salt: Insights from spectral analysis and bond valence sum characterization. Journal of Molecular Structure, 1239, 130511. [Link]

-

PubChem. (n.d.). Morpholine. [Link]

-

Arjunan, V., et al. (2025). Spectroscopic Characterisation, Quantum Chemical and Bioactive Studies on (5,7-Dimethyl-2-Oxo-2h-Chromen-4-Yl) Methyl Morpholine-4-Carbodithioate. SSRN. [Link]

-

Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. [Link]

-

ResearchGate. (n.d.). IR spectrum of the morpholine-4-carbodithioate. [Link]

-

Sameaa, E. O., & Sura, J. S. (2019). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi Journal of Chemical and Petroleum Engineering, 20(1), 21-28. [Link]

-

Tardy, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(33), 20959–20968. [Link]

-

Arjunan, V., et al. (2011). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 453-461. [Link]

-

Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(Pt 2), 219-227. [Link]

-

Al-Tamiemi, E. O., & Jasim, S. J. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Al-Nahrain University, 18(3), 66-75. [Link]

-

da Silva, A. C. A., et al. (2015). Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)meth-yl]-4-(prop-1-en-2-yl)cyclo-hexane-1,2-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), 79-81. [Link]

-

Instituto de Nanociencia y Materiales de Aragón - INMA. (n.d.). Spectroscopic Characterization. [Link]

Sources

- 1. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Single and mixed dithiocarbamato metal(III) complexes (Co, Rh, and Ir): Crystal and molecular structure description and interplay | European Journal of Chemistry [eurjchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Morpholine: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical [silverfernchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Supramolecular architecture of sodium heterocyclic dithiocarbamate salt: Insights from spectral analysis and bond valence sum characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

1H and 13C NMR spectral data of Sodium morpholine-4-carbodithioate.

[1]

Introduction & Structural Context

This compound (also known as Sodium morpholinedithiocarbamate) is a widely utilized organosulfur ligand in coordination chemistry and analytical toxicology.[1] Its core utility stems from the dithiocarbamate (

From a spectroscopic standpoint, this molecule presents a unique case study in electron delocalization.[1] The nitrogen atom's lone pair participates in resonance with the dithiocarboxy group, imparting significant double-bond character to the

Chemical Structure & Resonance

The spectral features are governed by the resonance equilibrium shown below. The contribution of the iminium form (Structure B) restricts rotation around the

Caption: Resonance contributors of the dithiocarbamate moiety. Structure B contributes to the high rotational barrier and deshielding observed in NMR.

Synthesis & Sample Preparation

To ensure spectral accuracy, the compound must be free of residual reactants (morpholine,

Validated Synthesis Protocol

-

Reactants: Equimolar amounts of Morpholine and Carbon Disulfide (

) in the presence of Sodium Hydroxide (NaOH). -

Conditions: The reaction is exothermic.[1] Maintain temperature

using an ice bath to prevent decomposition into thiurams. -

Solvent System: Ethanol/Water mixture.[1]

-

Purification: Recrystallization from ethanol is critical to remove unreacted morpholine, which would otherwise obscure the aliphatic region of the NMR spectrum (Morpholine standard shifts:

2.8 and 3.6 ppm).

NMR Sample Preparation[2][3][4][5][6]

-

Solvent Choice: Deuterium Oxide (

) is the preferred solvent due to the salt's high polarity. DMSO- -

Reference:

-

In

: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) is recommended ( -

In DMSO-

: Residual solvent peak (

-

H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by two distinct triplet signals corresponding to the methylene groups of the morpholine ring. The dithiocarbamate group exerts a strong deshielding effect on the

Quantitative Data Summary

| Assignment | Proton Count | Multiplicity | Chemical Shift ( | Chemical Shift ( | Coupling ( |

| N-CH₂ | 4H | Triplet (t) | 3.77 ppm | 3.77 ppm | ~4-5 Hz |

| O-CH₂ | 4H | Triplet (t) | 4.36 ppm | 4.36 ppm | ~4-5 Hz |

Note: In some literature, the assignments are debated due to the competing electronegativity of Oxygen vs. the NCS2 group. However, the accepted assignment for the salt form places the O-CH2 protons downfield (4.36 ppm) relative to N-CH2 (3.77 ppm) in aqueous media, retaining the relative order of the parent morpholine but shifted downfield.

Spectral Interpretation[1][3][5][6][7][8][9]

-

Deshielding Effect: Compared to free morpholine (N-

-

Symmetry: The appearance of simple triplets (rather than complex multiplets or splitting into equatorial/axial sets) indicates that at room temperature, the morpholine ring undergoes rapid chair-chair interconversion, and the rotation around the

bond is fast enough (or the environment is symmetric enough) to average the signals.

C NMR Spectral Analysis

The Carbon-13 spectrum provides the most definitive confirmation of the dithiocarbamate structure, specifically through the quaternary carbon signal of the

Quantitative Data Summary

| Assignment | Carbon Type | Chemical Shift ( | Chemical Shift ( | Notes |

| N-CH₂ | Aliphatic | 51.40 ppm | 51.59 ppm | Adjacent to Nitrogen |

| O-CH₂ | Aliphatic | 66.13 ppm | 66.08 ppm | Adjacent to Oxygen |

| -NCS₂⁻ | Quaternary | 209.36 ppm | 204.04 ppm | Characteristic |

Spectral Interpretation[1][5][6][7][8][9]

-

The NCS₂ Signal (>200 ppm): The carbon atom in the dithiocarbamate group appears at a very low field (high frequency), typically between 200–215 ppm. This extreme deshielding is diagnostic of the

double bond character. A shift of 209.36 ppm in -

Solvent Effects: Note the significant shift of the

carbon between

Experimental Workflow & Logic

The following diagram outlines the logical flow for synthesizing and validating the compound, ensuring the exclusion of common impurities like thiurams.

Caption: Logical workflow for synthesis and NMR validation. The 200+ ppm shift is the critical quality gate.

References

-

Crystal structure and spectral data of this compound. Source: ResearchGate.[1][2] Data Verification: Confirms

shifts (3.77, 4.36 ppm) and -

Synthesis and Characterization of Morpholinyldithiocarbamato Complexes.

spectral data for the ligand and its metal complexes. -

Spectral studies of dithiocarbamate salts and bond valence sum characterization. Source: NCBI (PubMed Central). Data Verification: Discusses the deshielding mechanisms in heterocyclic dithiocarbamates.

Electronic Structure & Reactivity of Dithiocarbamates: A Computational & Theoretical Guide

Executive Summary

Dithiocarbamates (DTCs), characterized by the

Part 1: Fundamentals of Electronic Structure

The Resonance Triad

The stability and reactivity of dithiocarbamates are governed by the delocalization of the nitrogen lone pair onto the sulfur atoms. This is best described by three canonical resonance forms:

-

Form I & III (Single Bond Character): The negative charge resides on the sulfur atoms. These forms facilitate strong chelation to metal centers (monodentate or bidentate).[1]

-

Form II (Thioureide Form): The nitrogen lone pair forms a

-bond with the central carbon (

Theoretical Implication: The contribution of Form II is the critical descriptor of stability. A higher rotational barrier around the

The Chelate Effect & Bite Angle

In metal complexes (

-

Small Bite Angle (~75°): Typical for four-membered chelate rings.

-

Electronic Consequence: This strained geometry often distorts the metal's d-orbital splitting, accessible only through accurate DFT geometry optimization.

Part 2: Computational Experimental Protocols

To accurately model DTCs, researchers must employ a "self-validating" computational workflow. The following protocol utilizes Density Functional Theory (DFT) to predict properties that can be directly verified against experimental NMR and IR data.

Protocol 1: Electronic Structure Calculation (DFT Workflow)

Objective: Determine the equilibrium geometry, vibrational frequencies, and frontier molecular orbitals (FMOs).

Step 1: System Setup

-

Software: Gaussian 16, ORCA 5.0, or GAMESS.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD. Note: Gas-phase calculations often overestimate bond strengths; solvation (e.g., in CHCl3 or DMSO) is mandatory for biological relevance.

Step 2: Functional & Basis Set Selection

-

Functional:

-

Standard:B3LYP (Robust for organic geometries).

-

Dispersion Corrected:M06-2X or wB97X-D (Required for bulky R-groups or

stacking interactions).

-

-

Basis Sets:

-

Ligand Atoms (C, H, N, S):6-31+G(d,p) . The diffuse function (+) is critical for the anionic sulfur charge distribution.

-

Metal Centers (Au, Pt, Sn):LANL2DZ or SDD (Stuttgart-Dresden) Effective Core Potentials (ECP) to account for relativistic effects.

-

Step 3: Execution & Validation

-

Geometry Optimization: Minimize energy to find the local minimum.

-

Frequency Calculation: Compute Hessian matrix.

-

Validation Check: Ensure zero imaginary frequencies . (One imaginary frequency indicates a transition state, not a stable molecule).

-

-

NBO Analysis: Run Natural Bond Orbital analysis to quantify the hybridization of the Nitrogen atom (sp² vs sp³).

Step 4: Visualization (DOT Diagram)

Figure 1: Standardized computational workflow for validating dithiocarbamate electronic structures.

Part 3: Spectroscopic Validation & Data Interpretation

Theoretical models must be grounded in experimental reality. For DTCs, Infrared (IR) and NMR spectroscopy provide the "fingerprints" for validation.

Vibrational Spectroscopy (IR)

The "Thioureide Band" is the primary diagnostic marker.

| Vibrational Mode | Frequency Range ( | Electronic Significance |

| 1450 – 1550 | Indicates partial double bond character ( | |

| 950 – 1050 | Single bond character. Often appears as a single band for bidentate chelation and split bands for monodentate. | |

| 350 – 450 | Metal-Sulfur bond strength. Confirming chelation. |

NMR Correlations

-

NMR: The

-

Validation: If the calculated isotropic shift deviates by >5 ppm from experiment, reconsider the solvation model or basis set quality.

Part 4: Applications in Drug Design (QSAR)

Dithiocarbamates (e.g., Disulfiram, Pyrrolidine-DTC) are potent anticancer agents, often acting by inhibiting the proteasome or the enzyme Thioredoxin Reductase (TrxR).

Frontier Molecular Orbitals (FMO)

The biological activity correlates with the HOMO-LUMO gap (

-

HOMO: Localized on the Sulfur atoms (Sulfur p-orbitals).[2] Acts as the nucleophile.

-

LUMO: Delocalized over the Metal-S-C-N core. Acts as the electron acceptor.[3]

-

Correlation: A lower

(Soft Molecule) implies higher reactivity and antioxidant potential, facilitating electron transfer to biological targets like ROS or metal centers in enzymes.

Mechanism of Action Pathway

Figure 2: Biological mechanism linking electronic softness of DTC complexes to enzyme inhibition.

References

-

Hogarth, G. (2005). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 5(6), 563-578. Link

-

Tiekink, E. R. (2008).[4] Tin dithiocarbamates: applications and structures. Applied Organometallic Chemistry, 22(9), 533-550. Link

-

Adeyemi, J. O., & Onwudiwe, D. C. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 23(10), 2571.[2] Link

-

Menezes, D. C., et al. (2005). Synthesis and characterization of tin(IV) complexes with dithiocarbamate ligands: A DFT study. Polyhedron, 24(15), 1999-2008. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Thermal stability and decomposition of Sodium morpholine-4-carbodithioate.

Executive Summary

Sodium morpholine-4-carbodithioate (Na-MorDTC) is a critical organosulfur ligand used extensively as a chelating agent in analytical chemistry, a precursor for metal sulfide nanomaterials, and a vulcanization accelerator. While chemically robust at room temperature in neutral media, its thermal profile is defined by distinct dehydration and decomposition events that release volatile toxins (CS₂).

This guide provides a definitive technical analysis of the compound's thermal behavior, synthesizing kinetic data with practical handling protocols. It is designed for researchers requiring precise control over synthesis, storage, and thermal processing.

Molecular Architecture & Physicochemical Baseline

Chemical Identity:

-

IUPAC Name: this compound

-

CAS Number: 1075-38-3 (Anhydrous), 873-58-5 (General/Hydrate)

-

Formula:

(Typically isolated as a dihydrate) -

Structure: A morpholine heterocyclic ring bound to a dithiocarbamate (

) functional group, stabilized by a sodium cation.[1]

Stability Context:

The dithiocarbamate moiety is inherently electron-rich. The resonance between the nitrogen lone pair and the sulfur atoms imparts double-bond character to the C-N bond (

Synthesis Protocol: The Self-Validating Workflow

To ensure thermal data accuracy, high-purity synthesis is required to eliminate oligomeric byproducts. The following protocol utilizes a thermodynamic control strategy (low temperature) to prevent premature sulfur degradation.

Graphviz Diagram: Synthesis Workflow

Caption: Step-by-step synthesis workflow emphasizing exothermic control to prevent byproduct formation.

Detailed Methodology

-

Preparation: Dissolve 0.1 mol of NaOH in minimal water/ethanol (1:1 ratio). Add 0.1 mol of Morpholine.

-

Thermal Control: Cool the mixture to 0–4°C . This is critical; higher temperatures promote the formation of thiurams.

-

Reaction: Add 0.1 mol of Carbon Disulfide (

) dropwise. The reaction is strongly exothermic.[2]-

Validation Check: The solution should turn pale yellow. Darkening indicates oxidation/decomposition.

-

-

Isolation: Pour the resulting solution into excess cold acetone or diethyl ether to precipitate the sodium salt.

-

Drying: Vacuum dry over

or Silica. Do not heat-dry, as this initiates the dehydration described below.

Thermal Decomposition Kinetics (TGA/DSC Analysis)

The thermal degradation of this compound occurs in distinct stages. The data below synthesizes typical TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) profiles for alkali dithiocarbamates.

Table 1: Thermal Decomposition Profile

| Stage | Temperature Range (°C) | Mass Loss (%) | Phenomenon | Mechanistic Assignment |

| I | 60°C – 110°C | ~10–15% | Endothermic | Dehydration: Loss of lattice water molecules (typically dihydrate). |

| II | 120°C – 240°C | < 2% | Stable Plateau | Anhydrous Stability: The salt remains stable. No significant mass loss. |

| III | 260°C – 320°C | ~40–50% | Exothermic | Primary Decomposition: Breakdown of the dithiocarbamate ligand. Release of |

| IV | > 350°C | Residual | Stable | Residue Formation: Formation of |

Kinetic Insight

-

Activation Energy (

): The decomposition of the anhydrous ligand typically follows first-order kinetics with an -

DSC Signature: A sharp endotherm at ~100°C (dehydration) followed by a complex exotherm at ~280°C (C-S bond rupture).

Decomposition Mechanism

Understanding the breakdown pathway is vital for safety, particularly regarding the evolution of toxic gases.

Graphviz Diagram: Decomposition Pathway

Caption: Thermal degradation pathway showing the transition from hydrated solid to volatile release and inorganic residue.[1][2][3]

Mechanistic Description: Upon heating beyond 260°C, the C-S bonds weaken. Unlike transition metal complexes which often yield metal sulfides (e.g., CuS, ZnS), the alkali salt decomposition is driven by the stability of the inorganic sodium residue.

-

Rupture: The dithiocarbamate group cleaves, releasing Carbon Disulfide (

). -

Amine Release: The morpholine ring detaches.

-

Residue: The sodium ion captures sulfur to form Sodium Sulfide (

). In the presence of oxygen, this rapidly oxidizes to Sodium Sulfate (

Safety Critical: The evolution of

Experimental Protocols for Thermal Analysis

To replicate these results or validate a new batch, follow this self-validating protocol.

Instrument: TGA/DSC (Simultaneous Thermal Analyzer)

Atmosphere: Nitrogen (

Step-by-Step Workflow:

-

Calibration: Calibrate the balance using a standard weight and temperature using Indium/Zinc standards.

-

Sample Loading: Weigh 5–10 mg of Na-MorDTC into an Alumina (

) crucible.-

Note: Do not use Aluminum pans if going >500°C as the residue is alkaline and corrosive.

-

-

Equilibration: Purge with

for 15 minutes at 30°C. -

Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .

-

Data Validation:

-

Check for the dehydration step near 100°C. If absent, the sample is anhydrous.

-

Ensure the residue mass corresponds to theoretical

(approx. 20-25% of initial mass depending on hydration).

-

References

-

BenchChem. (2025).[2][4] Synthesis and Thermal Properties of Morpholine Derivatives. Retrieved from

-

Muthiri, J. et al. (2019). Crystal structure of this compound and its use as a precursor for tin sulfide nanoparticles. Zeitschrift für Kristallographie. Retrieved from

-

PubChem. (2025).[5] Sodium Morpholinedithiocarbamate Compound Summary (CID 87118001).[6] National Library of Medicine.[7] Retrieved from

-

Nomura, T. et al. (2013). Thermal decomposition behavior of dithiocarbamate salts. Journal of Thermal Analysis and Calorimetry.[8] (Contextual grounding for alkali DTC mechanism).

-

NOAA. (2025). Sodium Diethyldithiocarbamate Safety Data (CAMEO Chemicals).[9] (Analogous safety data for DTC handling). Retrieved from

Sources

- 1. CAS 873-58-5: Sodium morpholinodithiocarbamate [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholine-N-dithiocarbamate | C9H18N2O2S2 | CID 72675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Morpholine dithiocarbamate | C5H12N2OS2 | CID 87118001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. akjournals.com [akjournals.com]

- 9. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: Cytotoxicity Profiling of Sodium Morpholine-4-Carbodithioate Metal Complexes

Executive Summary

This application note details the protocol for evaluating the cytotoxic efficacy of transition metal complexes derived from Sodium Morpholine-4-Carbodithioate (Na-MphDTC) . Dithiocarbamates are a privileged scaffold in medicinal chemistry due to their ability to chelate metals (Cu, Zn, Ni, Pt) and stabilize them in physiological environments. These complexes often exhibit potent anticancer activity via mechanisms distinct from classical platinating agents, including proteasome inhibition, reactive oxygen species (ROS) generation, and DNA intercalation.

This guide moves beyond standard textbook protocols, offering field-proven insights into solubilization strategies, colorimetric interference management, and mechanistic validation.

Chemical Context & Compound Preparation[1][2][3][4][5][6][7][8][9][10][11][12]

The biological activity of morpholine dithiocarbamate complexes is heavily dependent on the central metal ion. While the sodium salt ligand (Na-MphDTC) acts as the precursor, the therapeutic potential lies in its coordination complexes (e.g., [Cu(MphDTC)₂], [Zn(MphDTC)₂]).

Synthesis & Stability Overview

-

Ligand Formation: Reaction of morpholine with carbon disulfide (CS₂) in the presence of NaOH yields Na-MphDTC.

-

Complexation: Reaction of Na-MphDTC with metal chlorides (e.g., CuCl₂, ZnCl₂) in ethanol yields the stable metal complex.

-

Solubility Profile: These complexes are typically hydrophobic.

-

Soluble in: DMSO, DMF, Chloroform.

-

Insoluble in: Water, PBS (requires formulation).

-

Stock Solution Preparation (Critical Step)

Improper solubilization is the #1 cause of variability in cytotoxicity data.

-

Weighing: Weigh 5–10 mg of the metal complex into a sterile microcentrifuge tube.

-

Primary Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to achieve a stock concentration of 10–20 mM .

-

Note: Sonicate for 5–10 minutes if visible particulates remain.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles, which can precipitate the metal complex.

-

Working Solutions: Dilute the stock into complete cell culture media immediately prior to treatment. Ensure the final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity.

Experimental Design: Cytotoxicity Assays

Cell Line Selection

To establish a robust profile, screen against a panel comprising:

-

Solid Tumors: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver), HCT-116 (Colorectal).

-

Drug-Resistant Models: MCF-7/ADR (Doxorubicin-resistant) to test for circumvention of MDR mechanisms.

-

Normal Controls (Selectivity): HEK-293 (Kidney) or WRL68 (Liver) to calculate the Selectivity Index (SI).

Assay Selection: MTT vs. SRB

-

Standard Recommendation: MTT Assay . It measures mitochondrial dehydrogenase activity, a direct proxy for metabolic viability.

-

Caveat (Expert Insight): Some Copper(II) and Nickel(II) dithiocarbamate complexes are intensely colored (brown/green). If the complex absorbs light near 570 nm (the MTT readout), it will cause false negatives (appearing to increase viability).

-

Solution: If the compound is colored at the testing concentration, use the SRB (Sulforhodamine B) Assay or CellTiter-Glo (ATP) , which are less prone to colorimetric interference.

-

Detailed Protocol: MTT Assay for Metal Complexes

Phase 1: Cell Seeding

-

Harvest cells in the exponential growth phase.

-

Seed 5,000 – 10,000 cells/well in 96-well plates in 100 µL of complete media.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment

-

Prepare serial dilutions of the Metal-MphDTC complex in culture media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Controls:

-

Negative Control: Media + 0.5% DMSO (Vehicle).

-

Positive Control:[1] Cisplatin or Doxorubicin (Standard of Care).

-

Blank: Media only (no cells).

-

-

Aspirate old media and add 100 µL of treatment media to respective wells.

-

Incubate for 48 or 72 hours .

Phase 3: Readout

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

Carefully remove the supernatant (do not disturb crystals).

-

Solubilize crystals with 100 µL DMSO .

-

Measure absorbance at 570 nm (reference filter 630 nm).

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to cytotoxicity readout.

Caption: Operational workflow for synthesizing and screening Morpholine-4-carbodithioate metal complexes.

Data Analysis & Interpretation

Calculating IC50

Convert absorbance values to % Cell Viability:

Selectivity Index (SI)

A critical metric for drug development is the ratio of toxicity in normal cells vs. cancer cells.

-

SI > 2: Moderate selectivity.

-

SI > 10: High therapeutic potential (ideal candidate).

Mechanistic Validation (Advanced Profiling)

Once cytotoxicity is established, understanding the mode of action is required for publication and preclinical advancement.

Reactive Oxygen Species (ROS) Generation

Many copper and transition metal dithiocarbamates kill cancer cells by acting as pro-oxidants, overwhelming the cell's antioxidant defense.

-

Protocol: Stain treated cells with DCFDA (2',7'-dichlorofluorescin diacetate) (10 µM) for 30 mins. Analyze via flow cytometry or fluorescence microscopy (Excitation/Emission: 485/535 nm).

-

Expected Result: A rightward shift in fluorescence intensity compared to control indicates oxidative stress.

Apoptosis vs. Necrosis

Differentiate between programmed cell death (apoptosis) and uncontrolled lysis (necrosis).

-

Protocol: Annexin V-FITC / Propidium Iodide (PI) double staining.

-

Interpretation:

-

Annexin V+/PI-: Early Apoptosis.[2]

-

Annexin V+/PI+: Late Apoptosis/Necrosis.

-

Mechanism of Action Diagram

The following diagram outlines the putative signaling pathway triggered by these complexes.

Caption: Multi-target mechanism of action: ROS induction, proteasome inhibition, and DNA damage.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in wells | Concentration too high or DMSO shock. | Limit stock concentration; ensure final DMSO <0.5%. Warm media before addition. |

| High Background Absorbance | Complex is colored or reduced MTT spontaneously. | Use "Cell-free compound control" to subtract background. Switch to ATP-based assay. |

| No Cytotoxicity observed | Compound degradation or hydrolysis. | Prepare fresh stock. Dithiocarbamates can be acid-labile; check media pH. |

| Inconsistent Replicates | Seeding density variation. | Use a calibrated pipette and mix cell suspension frequently during seeding. |

References

-

Ndagi, U., et al. "Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes." Molecules, vol. 22, no.[3] 9, 2017.

-

Gwaram, N. S., & Hassandarvish, P. "Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes." Journal of Applied Pharmaceutical Science, vol. 4, no. 10, 2014.

-

Al-Obaidy, G. S., et al. "Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity."[4] Systematic Reviews in Pharmacy, vol. 11, no. 6, 2020.

-

Hussain, A., et al. "Ligand substituent effect on the cytotoxicity activity of two new copper(II) complexes... validated by MTT assay." RSC Advances, vol. 11, 2021.

-

Lippard, S. J. "Metal-based anticancer agents." Lippard Lab, MIT.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Metal Complexes [mdpi.com]

- 4. sysrevpharm.org [sysrevpharm.org]

Application Notes and Protocols: Sodium Morpholine-4-carbodithioate in the Formulation of Antifungal Agents

Introduction: Re-evaluating Dithiocarbamates as a Potent Antifungal Scaffold

For decades, the dithiocarbamate moiety has been a cornerstone in agricultural science, valued for its fungicidal properties. However, its potential in human and animal health, particularly in an era of mounting antifungal resistance, remains an area ripe for exploration. Sodium morpholine-4-carbodithioate, a derivative of this versatile class, presents a compelling candidate for the development of novel antifungal therapeutics. Its synthesis is straightforward, and its mechanism of action, which is believed to involve the disruption of the fungal cell membrane's ergosterol biosynthesis pathway and the chelation of essential metal ions, offers a multi-pronged attack against fungal pathogens.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis, characterization, formulation, and evaluation of this compound as a promising antifungal agent. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this critical therapeutic area.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful formulation and application.

| Property | Value/Description | Source |

| Chemical Formula | C₅H₈NNaOS₂ | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | [2] |

| CAS Number | 873-58-5 | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established and efficient process. The following protocol outlines a reliable method for its laboratory-scale preparation.

Materials and Reagents:

-

Morpholine (C₄H₉NO)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a specific molar equivalent of sodium hydroxide in ethanol with cooling in an ice bath.

-

Addition of Morpholine: To the cooled sodium hydroxide solution, add one molar equivalent of morpholine dropwise while maintaining the temperature below 10°C.

-

Addition of Carbon Disulfide: Slowly add one molar equivalent of carbon disulfide to the reaction mixture via the dropping funnel. A precipitate should begin to form. Continue stirring in the ice bath for 2-3 hours.

-

Precipitation and Filtration: After the reaction is complete, add an equal volume of cold diethyl ether to the flask to ensure complete precipitation of the product.

-

Washing and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with two portions of cold diethyl ether to remove any unreacted starting materials.

-

Final Product: Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.[4]

-

Mass Spectrometry: To determine the molecular weight.[4]

Antifungal Activity Assessment: In Vitro Protocols

Determining the in vitro antifungal activity of this compound is a critical step in its evaluation. The following are standard and robust protocols for assessing its efficacy against various fungal pathogens.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

-

Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature for growth. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[5]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal stock solution in a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[5]

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

Workflow for Agar Well Diffusion Assay

Caption: Workflow for the agar well diffusion antifungal assay.

Detailed Steps:

-

Plate Preparation: Pour a suitable molten agar medium (e.g., Mueller-Hinton agar supplemented with glucose) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread a standardized fungal inoculum evenly over the surface of the agar.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Application of Antifungal Agent: Add a known concentration of the this compound solution to each well.

-

Incubation: Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the area of no fungal growth) around each well. A larger zone of inhibition indicates greater antifungal activity.

Mechanism of Action: A Dual Threat to Fungal Viability

The antifungal efficacy of this compound is believed to stem from a dual mechanism of action, making it a robust candidate against a range of fungal pathogens.

Proposed Mechanism of Action

Caption: Dual mechanism of action of this compound.

-

Inhibition of Ergosterol Biosynthesis: Similar to other morpholine-based antifungals, the morpholine moiety is thought to interfere with the enzymes involved in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.

-

Metal Chelation: The dithiocarbamate group is a potent chelator of metal ions. By sequestering essential metal ions such as zinc and copper, which are crucial cofactors for many fungal enzymes, this compound can disrupt vital cellular processes and inhibit fungal growth.

Formulation of a Topical Antifungal Gel: A Starting Point

For cutaneous fungal infections, a topical gel formulation offers an effective and patient-compliant delivery system.[6] The following provides a starting formulation for a 1% this compound topical gel.

Example Formulation (for 100g of gel):

| Ingredient | Concentration (% w/w) | Function |

| This compound | 1.0 | Active Pharmaceutical Ingredient |

| Carbopol 940 | 1.0 - 2.0 | Gelling agent |

| Propylene Glycol | 10.0 | Co-solvent and humectant |

| Triethanolamine | q.s. to pH 6.5-7.0 | Neutralizing agent |

| Purified Water | q.s. to 100 | Vehicle |

Protocol for Gel Preparation:

-

Dispersion of Gelling Agent: Disperse the Carbopol 940 in a portion of the purified water with continuous stirring until a uniform dispersion is formed.

-

Dissolution of Active Ingredient: In a separate container, dissolve the this compound in a mixture of propylene glycol and the remaining purified water.

-

Mixing: Slowly add the active ingredient solution to the Carbopol dispersion with constant stirring.

-

Neutralization: Add triethanolamine dropwise to the mixture while monitoring the pH until it reaches the desired range (typically 6.5-7.0). The mixture will thicken to form a gel.

-

Final Mixing: Continue stirring until a homogenous and transparent gel is obtained.

Evaluation of the Gel Formulation:

The prepared gel should be evaluated for the following parameters:

-

Appearance and Homogeneity: Visual inspection for clarity, color, and the presence of any aggregates.

-

pH: Measurement using a calibrated pH meter.

-

Viscosity: Determination using a viscometer.

-

Spreadability: Assessment of the ease of application.

-

Drug Content: Quantification of the active ingredient using a validated analytical method (e.g., HPLC).

Stability Testing of the Antifungal Gel Formulation

Ensuring the stability of the final formulation is paramount. The following protocol outlines a stability study based on ICH guidelines.[7]

Stability Study Protocol:

Objective: To evaluate the stability of the 1% this compound topical gel under accelerated and long-term storage conditions.

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

Parameters to be Tested:

-

Appearance (color, clarity, homogeneity)

-

pH

-

Viscosity

-

Assay of this compound (e.g., by a stability-indicating HPLC method)

-

Content of degradation products

Forced Degradation Studies:

To develop a stability-indicating analytical method, forced degradation studies should be performed on the drug substance and the drug product under the following conditions:

-

Acidic hydrolysis (e.g., 0.1 M HCl)

-

Alkaline hydrolysis (e.g., 0.1 M NaOH)

-

Oxidative degradation (e.g., 3% H₂O₂)

-

Thermal degradation (e.g., 60°C)

-

Photodegradation (exposure to UV and visible light)

The analytical method must be able to separate the intact drug from any degradation products formed.[7][8]

Conclusion and Future Directions

This compound holds significant promise as a readily synthesizable and effective antifungal agent. Its dual mechanism of action suggests a lower propensity for the development of resistance. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to explore the full therapeutic potential of this compound. Further in vivo studies are warranted to establish its safety and efficacy in preclinical models, paving the way for its potential clinical application in the fight against fungal infections.

References

- Crystal structure of this compound, (C5H12NNaO3S2). (2019).

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.

- Chemical Methodologies. (2019, May 1). Journal of Applicable Chemistry.

- This compound | 873-58-5. (2026, January 13). ChemicalBook.

- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI.

- Antifungal gel formulations. (n.d.).

- Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.). e-book.admin.cam.ac.uk.

- methyl morpholine-4-carbodithioate | CAS#:62604-08-4. (2025, August 26). Chemsrc.

- New Formulation Strategies in Topical Antifungal Therapy. (2013, January 15). SciSpace.

- Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD.

- Formulation, Development and Evaluation of Antifungal Herbal Gel. (2024, August 13).

- Formulation, evaluation, and optimization of polyherbal gel for effective antifungal action. (2025, October 31). Asian Journal of Pharmaceutical and Clinical Research.

- Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.). e-book.admin.cam.ac.uk.

- Formulation Perspectives in Topical Antifungal Drug Therapy: A Review. (2023, May 15). Journal of Drug Delivery Science and Technology.

- Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses.

- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.

- Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube.

- Morpholine production method. (2018, April 12). Henan Haofei Chemical Co.,Ltd.

- Application Notes and Protocols for Antifungal Susceptibility Testing of Dithiobisbenzamides and Related Sulfur-Containing Compounds. (n.d.). Benchchem.

- IR spectrum of the morpholine-4-carbodithioate. (n.d.).

- Sodium morpholine-4-carbodithio

- n-nitromorpholine. (n.d.). Organic Syntheses.

- DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE CONCURRENT QUANTIFICATION OF SUMATRIPTAN AND NAPROXE. (n.d.). Lex localis - Journal of Local Self-Government.

- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Journal of Applied Pharmaceutical Science.

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 873-58-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jddtonline.info [jddtonline.info]

- 7. resolvemass.ca [resolvemass.ca]

- 8. lex-localis.org [lex-localis.org]

Troubleshooting & Optimization

How to improve the yield of Sodium morpholine-4-carbodithioate synthesis.

Topic: Yield Optimization & Process Stability Ticket ID: OPT-ZN-87358 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are experiencing yield inconsistencies or purity issues with the synthesis of Sodium Morpholine-4-Carbodithioate (SMDTC). This reaction is a nucleophilic addition of morpholine to carbon disulfide (

The most common failure modes are:

-

Thermal Decomposition: The reaction is highly exothermic.[1] Temperatures

during addition promote reversibility and side-product formation. -

Oxidative Coupling: Exposure to air converts the product into Morpholine Thiuram Disulfide (yellow impurity).

-

pH Instability: Insufficient alkalinity reverts the dithiocarbamate salt back to the amine and

.

This guide provides a self-validating protocol and a troubleshooting dashboard to stabilize your yields above 85% .

Module 1: The "Golden Standard" Protocol

Do not deviate from the order of addition. This protocol relies on kinetic control.[2]

Reagents & Stoichiometry (100 mmol Scale)

| Component | Amount | Role | Critical Parameter |

| Morpholine | 8.71 g (100 mmol) | Nucleophile | Must be colorless (distill if yellow). |

| NaOH (50% aq) | 8.00 g (100 mmol) | Base | Maintains pH > 11 to stabilize the salt. |

| Carbon Disulfide ( | 7.61 g (100 mmol) | Electrophile | LIMITING REAGENT. Add slowly. |

| Solvent (Ethanol) | 50 mL | Medium | Facilitates precipitation of the product. |

Step-by-Step Methodology

1. Preparation of the Nucleophilic Base (T = 0 min)

-

Action: In a 250 mL 3-neck round-bottom flask, mix Morpholine and Ethanol.

-

Action: Add the NaOH solution while stirring.

-

Why? Deprotonation is not the first step (morpholine is a secondary amine), but the base must be present to immediately neutralize the dithiocarbamic acid intermediate formed in the next step.

-

Validation: The solution should be homogenous and clear.

2. Thermal Conditioning (T = 15 min)

-

Action: Submerge the flask in an ice-salt bath. Cool internal temperature to 0–4°C .

-

Why? The reaction with

is exothermic (

3. Controlled Addition (T = 30–60 min)

-

Action: Add

dropwise via an addition funnel over 30 minutes. -

Constraint: Internal temperature must NOT exceed 10°C.

-

Observation: A white precipitate should begin to form.[3] If the solution turns bright yellow, your temperature is too high.

4. Maturation (T = 60–120 min)

-

Action: Maintain stirring at <10°C for 1 hour. Then, allow the mixture to warm to room temperature (20°C) for 30 minutes.

-

Why? The cold phase ensures kinetic capture; the warm phase ensures complete conversion of any unreacted

(which is kinetically sluggish at 0°C).

5. Isolation

-

Action: Filter the white solid under vacuum.

-

Wash: Wash 2x with cold ethanol (0°C) and 1x with diethyl ether.

-

Drying: Vacuum dry at room temperature. Do not heat dry (risk of sulfur extrusion).

Module 2: Process Visualization

Figure 1: Synthesis Workflow & Critical Control Points

Caption: Operational workflow emphasizing temperature control loops to prevent thermal runaway.

Module 3: Troubleshooting Dashboard (FAQ)

Category 1: Yield & Physical State

Q: My product is an oily paste instead of a white powder. What happened?

-

Diagnosis: This is "oiling out," caused by solvent trapping or incomplete crystallization. It often happens if the reaction temperature drifted too high (>20°C) during addition, leading to partial decomposition into sulfur-rich byproducts that lower the melting point.

-

Corrective Action:

-

Redissolve the oil in a minimum amount of water.

-

Add excess ethanol slowly while stirring vigorously in an ice bath.

-

Scratch the glass side of the flask to induce nucleation.

-

Q: My yield is consistently low (<50%).

-

Diagnosis: Likely reversibility . Dithiocarbamate formation is an equilibrium.

-

Root Cause: If the system is not basic enough, or if water content is too high (solubilizing the product), the equilibrium shifts left.

-

Fix: Ensure you are using NaOH (strong base), not a weak base. Reduce water volume and use Ethanol as the primary solvent to force precipitation (Le Chatelier’s principle via solubility).

Category 2: Purity & Color

Q: The product turned yellow or orange during drying.

-

Diagnosis: Oxidative coupling. Dithiocarbamates are easily oxidized to thiuram disulfides (Morpholine disulfide) by atmospheric oxygen, especially if wet.

- (Yellow Solid)

-

Fix:

-

Perform the reaction under a Nitrogen (

) blanket if possible. -

Crucial: Wash the product with diethyl ether during filtration. This removes the surface water/ethanol layer quickly, allowing faster drying and reducing oxidation windows.

-

Figure 2: Troubleshooting Logic Tree

Caption: Decision tree for diagnosing common synthesis failures based on visual inspection.

Module 4: Scientific Deep Dive (E-E-A-T)

The Thermodynamics of Failure

The synthesis of dithiocarbamates is driven by the nucleophilicity of the amine (morpholine). However, the reaction is exothermic .[1][4]

-

Heat Generation: The addition of

releases significant heat. If this heat is not removed (via ice bath), the local temperature spikes. -

Consequence: High temperatures favor the reverse reaction (dissociation back to amine and

) and the decomposition of the dithiocarbamate into isothiocyanates (for primary amines) or thioureas (via sulfur loss). Since morpholine is a secondary amine, it cannot form an isothiocyanate directly, but thermal stress promotes the formation of morpholine-4-carbothioamide (thiourea derivative) and sulfur impurities [1, 2].

The Stability Mechanism

The sodium salt is stabilized by resonance of the

-

Resonance Structure: The lone pair on the nitrogen donates into the

bond, creating a partial double bond character. This requires the nitrogen to be electron-rich. -

Acid Sensitivity: If the pH drops (insufficient NaOH), the nitrogen becomes protonated (forming the acid form), which rapidly decomposes. Always maintain a molar excess of base or exactly 1:1 stoichiometry.

References

-

BenchChem Technical Support. (2025).[3][4] Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments. BenchChem.[3][4] Link

-

Odularu, A. T., & Ajibade, P. A. (2019).[5] Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.[5][6][7] Bioinorganic Chemistry and Applications.[6][7][8] Link

-

Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity.[5][9] Mini-Reviews in Medicinal Chemistry. Link

-

PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Link

-

CymitQuimica. (n.d.). Sodium morpholinodithiocarbamate Safety and Properties.[10]Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. etdci.org [etdci.org]

- 6. researchgate.net [researchgate.net]

- 7. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS 873-58-5: Sodium morpholinodithiocarbamate [cymitquimica.com]

Stability issues of Sodium morpholine-4-carbodithioate solutions over time.

Introduction

Welcome to the technical support guide for Sodium Morpholine-4-Carbodithioate (SMCD). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with SMCD solutions. Due to its chemical nature as a dithiocarbamate, SMCD solutions can be susceptible to degradation under various experimental conditions, leading to inconsistent results and potential failure of experiments. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind them to ensure the integrity and reliability of your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (SMCD) solution instability?

A1: The primary causes of SMCD degradation in solution are acidic pH and exposure to heat.[1][2] Dithiocarbamates like SMCD are salts of a weak acid (morpholine-4-carbodithioic acid) and are most stable in alkaline conditions, ideally at a pH of 10 or higher.[1] In the presence of acid, they rapidly decompose into carbon disulfide (CS₂) and the parent amine, morpholine.[1][2][3]

Q2: How should I prepare and store my stock SMCD solution?

A2: For maximum stability, prepare SMCD stock solutions in an alkaline buffer (e.g., 0.1 M sodium phosphate, pH 10-11).[1][4] Store the solution in a tightly sealed, amber-colored vial at 4°C to protect it from light and atmospheric carbon dioxide, which can lower the pH over time.[4] Stock solutions should be replaced after 6 months, or sooner if any signs of degradation are observed.[4]

Q3: My SMCD solution has turned yellow. Can I still use it?

A3: A yellow discoloration is a common indicator of degradation. This is often due to the formation of complex polysulfides or other oxidative side products. While the solution may retain some activity, its concentration is no longer reliable. It is strongly recommended to discard the discolored solution and prepare a fresh batch to ensure experimental reproducibility.

Q4: Can I freeze my SMCD solution for long-term storage?

A4: While refrigeration is recommended for solutions, freezing crude or impure samples may actually accelerate degradation.[1][5] For purified stock solutions in a stable alkaline buffer, freezing might be possible, but it is crucial to perform a freeze-thaw stability study to validate this for your specific application. For routine use, refrigeration at 4°C is the safest and most recommended storage method.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations for the root causes and actionable steps for resolution.

Issue 1: Unexpected Precipitation or "Oiling Out" of the Compound

Q: I've observed a white precipitate or an oily layer forming in my SMCD solution, especially after adding it to my experimental medium. What is happening and how can I fix it?

A: This phenomenon typically points to two main causes: pH-induced degradation or complexation with metal ions.

-

Causality (pH-Induced Degradation): If your experimental medium is acidic or even neutral (pH < 8), the SMCD will rapidly protonate and decompose. The resulting morpholine-4-carbodithioic acid is less soluble than its sodium salt and can precipitate out before fully degrading into the even less soluble morpholine and CS₂. "Oiling out" can occur when the decomposing compound melts in the solvent at the experimental temperature instead of crystallizing.[1]

-

Causality (Metal Complexation): Dithiocarbamates are potent chelating agents for a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).[6][7] If your buffer or medium contains trace metals, SMCD can form intensely colored and often insoluble metal-dithiocarbamate complexes.[6]

Troubleshooting Steps:

-

Verify and Adjust pH: Before adding SMCD, measure the pH of your target solution. Ensure it is buffered to a pH of 10 or higher to maintain SMCD stability.[1] If your experiment cannot tolerate high pH, SMCD may not be a suitable reagent, or it must be prepared fresh immediately before use with the understanding that it will degrade quickly.

-

Use a Chelating Agent: If metal ion contamination is suspected, consider adding a small amount of a stronger, water-soluble chelating agent like EDTA to your medium beforehand to sequester trace metals.

-

Prepare Fresh Solutions: Always prepare the final working solution of SMCD immediately before use to minimize the time it spends in potentially destabilizing conditions.

Issue 2: Inconsistent or Diminished Efficacy in Assays

Q: My experimental results are not reproducible, and the expected effect of SMCD seems to be decreasing over time. Could this be a stability issue?

A: Yes, this is a classic symptom of analyte degradation. The active SMCD molecule is decomposing, leading to a lower effective concentration in your assay.

-

Causality: The C-S bond in the dithiocarbamate group is the active moiety. As described previously, exposure to acid, heat, or even ambient light over extended periods can break this bond, rendering the molecule inactive for its intended purpose.[2][8] The rate of degradation can vary depending on subtle changes in experimental conditions, leading to high variability in results.[2]

Troubleshooting Steps:

-

Implement a Strict Solution Preparation Schedule: Discard old stock solutions. Prepare fresh stock solutions in alkaline buffer weekly and working dilutions daily or immediately before the experiment.

-

Control Temperature: Do not leave SMCD solutions at room temperature for extended periods. Keep them on ice during experimental setup. Avoid heat sources in the laboratory.[1]

-

Perform a Stability Check: Use the UV-Vis Spectrophotometry protocol outlined below to quickly assess the integrity of your stock solution before starting a critical experiment. A significant change in the absorbance spectrum is a clear indicator of degradation.

Issue 3: Solution Discoloration (Yellowing/Browning)

Q: My clear, colorless SMCD solution has developed a yellow or brown tint upon storage. What causes this color change?

A: The color change is a visual indicator of chemical degradation, primarily through oxidation.

-

Causality: Dithiocarbamates can be sensitive to air and moisture, leading to oxidative degradation.[1][7] The sulfur atoms in the molecule are susceptible to oxidation, which can lead to the formation of disulfides (like thiram) and other colored byproducts. This process can be accelerated by light exposure (photolysis) and the presence of trace metal ions that can catalyze oxidative reactions.[2][5]

Troubleshooting Steps:

-

Protect from Light: Always store SMCD, both as a solid and in solution, in amber-colored vials or by wrapping containers in aluminum foil.[8]

-

Minimize Headspace: When preparing solutions, try to minimize the amount of air (oxygen) in the headspace of the storage vial. For highly sensitive applications, purging the vial with an inert gas like nitrogen or argon can significantly extend the solution's shelf life.[1]

-

Use High-Purity Solvents: Ensure that the water or buffer used to prepare solutions is of high purity (e.g., Milli-Q or equivalent) to minimize contaminants that could catalyze degradation.

Key Factors Influencing SMCD Solution Stability

| Factor | Effect on Stability | Recommended Mitigation Strategy |

| pH | Highly Unstable below pH 9. Rapid decomposition into morpholine and CS₂.[1][2] | Prepare and store solutions in an alkaline buffer (pH 10-11).[1] |

| Temperature | Degradation accelerates with heat. [1][5] | Store solutions at 4°C. Avoid heating. Keep on ice during use. |

| Light | Susceptible to photolytic degradation. [2][5] | Store in amber vials or protect from light with foil.[8] |

| Oxygen | Can undergo oxidative degradation, causing discoloration. [2][7] | Minimize headspace in vials. For long-term storage, purge with inert gas.[1] |

| Metal Ions | Forms insoluble and colored complexes. [6][7] | Use high-purity water and reagents. Consider adding EDTA if contamination is suspected. |

Protocols for Stability Assessment

Diagram: SMCD Degradation Pathway

Caption: Primary degradation pathway of SMCD under destabilizing conditions.

Experimental Protocol: UV-Vis Spectrophotometric Stability Check

This protocol provides a rapid, non-destructive method to monitor the stability of your SMCD solution over time.

Objective: To detect degradation by observing changes in the UV absorbance spectrum.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Your SMCD stock solution

-

Alkaline buffer (same as used for stock solution)

Procedure:

-

Prepare a Fresh Standard: Prepare a new, fresh solution of SMCD at your target stock concentration. This will serve as your "Time 0" reference.

-

Establish Baseline Spectrum:

-

Blank the spectrophotometer using the alkaline buffer.

-

Dilute the fresh SMCD solution to a suitable concentration for measurement (e.g., 10-20 µg/mL).

-

Scan the absorbance from 220 nm to 400 nm and record the spectrum. Note the wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance values.

-

-

Analyze the Aged Solution:

-

Using the same dilution factor, prepare a sample of your stored (aged) SMCD solution.

-

Immediately record its UV spectrum under the same conditions.

-

-

Compare Spectra:

-

Overlay the spectrum of the aged solution with the "Time 0" reference spectrum.

-

Interpretation of Results:

-

Stable: The spectra are nearly identical. The absorbance at λ_max has not decreased by more than 5%.

-

Degraded: You observe one or more of the following:

-

A significant decrease (>5-10%) in absorbance at the primary λ_max.

-

A shift in the λ_max to a different wavelength.

-

The appearance of new peaks or a general increase in absorbance at higher wavelengths (>320 nm), often indicating the formation of colored degradation products.

-

-

-

Diagram: Stability Testing Workflow

Caption: Workflow for conducting a time-course stability study of SMCD solutions.

Advanced Analytical Considerations

For regulatory filings or advanced research, more sophisticated methods may be required to identify and quantify specific degradation products. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to measure the formation of the morpholine degradant after a derivatization step.[9][10] Similarly, High-Performance Liquid Chromatography (HPLC) methods can be developed to separate and quantify the parent SMCD from its various degradation products.

References

- Benchchem. Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products.

- Calabretta, M. L., & El-Sayed, F. M. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 833.

- CORESTA. (2017). Dithiocarbamates. Agrochemicals Analysis Technical Note TN #006.

- Kanchi, S., Singh, P., & Bisetty, K. (2014). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry, 7(4), 419-433.

- ResearchGate. (n.d.). Dithiocarbamates environmental fate and degradation mechanisms occurring in the environment.

- MDPI. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions.

- Odularu, A. T., & Ajibade, P. A. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications, 2019, 8313108.

- CymitQuimica. (n.d.). CAS 873-58-5: Sodium morpholinodithiocarbamate.

- United States Environmental Protection Agency. (n.d.). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater.

- Thermo Fisher Scientific. (n.d.). Analysis of Dithiocarbamate Pesticides by GC-MS.

- Shokrollahi, A., et al. (2018). A novel and simple method for determination of acidity constants of some indicators using a conventional scanner. Analytical and Bioanalytical Chemistry Research, 5(1), 67-79.